Ethyl 5-iodonicotinate
Description
Properties
IUPAC Name |
ethyl 5-iodopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-2-12-8(11)6-3-7(9)5-10-4-6/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSGCUYAMOYECF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Esterification
A common approach involves direct esterification of 5-iodonicotinic acid with ethanol using acid catalysts. For example, sulfuric acid or toluenesulfonic acid facilitates the reaction under reflux conditions:
Key Data :
Triethylorthoacetate-Mediated Esterification
Triethylorthoacetate (TEOA) offers a safer alternative to corrosive acids. The method involves reacting 5-iodonicotinic acid with TEOA in anhydrous toluene:
Optimization :
Direct Iodination of Ethyl Nicotinate Derivatives
Metal/Halogen Exchange (MHE) Reaction
Organometallic reagents enable regioselective iodination. For example, (TMP)CdLi promotes metalation at the 5-position of ethyl nicotinate, followed by iodine quenching:
Performance :
Electrophilic Aromatic Substitution
Iodine monochloride (ICl) or N-iodosuccinimide (NIS) introduces iodine via electrophilic substitution. The ester group directs iodination to the meta position:
Conditions :
Halogen Exchange from Bromo/Chloro Precursors
Finkelstein Reaction
Bromo- or chloronicotinate esters undergo iodide substitution in polar aprotic solvents:
Efficiency :
Palladium-Catalyzed Cross-Coupling
Buchwald-Hartwig amination or Suzuki coupling replaces halogens with iodine. For example:
Catalyst System :
Hydrolysis-Iodination-Esterification Tandem Process
A three-step synthesis starting from methyl 6-amino-5-iodonicotinate:
-
Hydrolysis :
\text{Methyl 6-amino-5-iodonicotinate} \xrightarrow{\text{KOH, H}_2\text{O}} \text{6-Amino-5-iodonicotinic acid} \quad (\text{Yield: 65%}).
-
Decarboxylative Iodination :
\text{6-Amino-5-iodonicotinic acid} \xrightarrow{\text{HI, H}3\text{PO}2} \text{5-Iodonicotinic acid} \quad (\text{Yield: 55%}).
-
Esterification :
\text{5-Iodonicotinic acid} + \text{Ethanol} \xrightarrow{\text{H}2\text{SO}4} \text{this compound} \quad (\text{Yield: 70%}).
Overall Yield : ~25% (limitations in decarboxylation step).
Comparison of Methods
| Method | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|
| Acid-catalyzed esterification | 60–75 | Simple, low cost | Corrosive reagents, long reaction time |
| MHE reaction | 58–65 | High regioselectivity | Sensitive to moisture/oxygen |
| Finkelstein reaction | 70–85 | High efficiency | Requires pure halogen precursor |
| Tandem process | ~25 | Versatile for complex substrates | Multi-step, low overall yield |
Industrial-Scale Considerations
-
Catalyst Recycling : Palladium-based systems require costly recovery steps.
-
Solvent Selection : Toluene and DMF dominate due to boiling point compatibility.
-
Safety : Triethylorthoacetate reduces risks associated with strong acids.
Emerging Techniques
Recent advances include photoredox catalysis for C–H iodination, though yields remain suboptimal (<40%). Biocatalytic esterification using lipases is under exploration but faces scalability challenges .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-iodonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of ethyl nicotinate.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include ethyl 5-aminonicotinate, ethyl 5-thionicotinate, and ethyl 5-alkoxynicotinate.
Oxidation Reactions: Products include ethyl 5-iodonicotinic acid.
Reduction Reactions: The major product is ethyl nicotinate.
Scientific Research Applications
Ethyl 5-iodonicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of biochemical pathways and as a precursor in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the development of pharmaceuticals and diagnostic agents.
Industry: this compound is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-iodonicotinate involves its interaction with specific molecular targets. The iodine atom at the 5-position plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
The following table summarizes key structural and functional differences between Ethyl 5-iodonicotinate and its analogs:
Key Comparative Insights
- Substituent Effects: Iodine vs. Methyl/Chloro/Bromo: The iodine atom in this compound introduces steric bulk and polarizability, enhancing its utility in cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig) compared to smaller halogens (Cl, Br) or methyl groups . Electron-Withdrawing Groups: Compounds with nitro () or cyano () groups exhibit higher reactivity in nucleophilic substitutions compared to iodine, which is a moderate electron-withdrawing group .
Ester Group Variations :
- Synthetic Utility: this compound’s iodine atom can act as a directing group or leaving group, a feature less pronounced in non-halogenated analogs like Ethyl 5-methylnicotinate . Challenges in synthesizing 5-substituted derivatives () suggest that this compound may require advanced catalytic systems (e.g., palladium-mediated iodination) .
Biological Activity
Ethyl 5-iodonicotinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
This compound is a derivative of nicotinic acid and is characterized by the presence of an iodine atom at the 5-position of the pyridine ring. Its chemical structure can be represented as follows:
- Molecular Formula : C₇H₈IN₁O₂
- Molecular Weight : 235.05 g/mol
- Melting Point : 60-62 °C
Research indicates that this compound exhibits several biological activities through various mechanisms:
- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus . The compound disrupts bacterial cell wall synthesis, leading to cell lysis.
- Antioxidant Properties : this compound has been shown to exhibit antioxidant activity, which may help mitigate oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with various diseases.
- Anti-inflammatory Effects : The compound has been implicated in reducing inflammation through the inhibition of pro-inflammatory cytokines. This effect is particularly relevant in conditions like arthritis and other inflammatory diseases.
Case Studies
- Antibacterial Efficacy :
- Antioxidant Activity Assessment :
- Anti-inflammatory Mechanism :
Data Tables
Q & A
Q. How can machine learning optimize the synthesis of this compound derivatives for targeted drug delivery?
- Methodological Answer: Train neural networks on datasets of reaction conditions (catalyst, solvent, temperature) and yields. Use feature importance analysis to identify critical variables. Validate predictions via high-throughput robotic synthesis. Prioritize derivatives with ADMET predictions (e.g., SwissADME) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
